1-Methyloctahydropyrrolo[3,4-b]pyridine 1-Methyloctahydropyrrolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 128740-18-1
VCID: VC21317129
InChI: InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3
SMILES: CN1CCCC2C1CNC2
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

1-Methyloctahydropyrrolo[3,4-b]pyridine

CAS No.: 128740-18-1

Cat. No.: VC21317129

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyloctahydropyrrolo[3,4-b]pyridine - 128740-18-1

Specification

CAS No. 128740-18-1
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Standard InChI InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3
Standard InChI Key QVLUVOZDWSAEIP-UHFFFAOYSA-N
SMILES CN1CCCC2C1CNC2
Canonical SMILES CN1CCCC2C1CNC2

Introduction

Chemical Structure and Identification

Molecular Identity and Nomenclature

1-Methyloctahydropyrrolo[3,4-b]pyridine is an organic heterocyclic compound containing two nitrogen atoms in a fused ring system. The systematic IUPAC name for this compound is 1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine, indicating a methyl substituent on one of the nitrogen atoms in the bicyclic system . This bicyclic molecule contains a pyrrolidine ring fused with a piperidine ring, creating a unique chemical scaffold with distinct reactivity patterns. The nitrogen atoms in the structure provide important sites for hydrogen bonding and chemical modifications, contributing to its utility in medicinal chemistry applications.

The compound is registered with CAS number 128740-18-1, which serves as its unique identifier in chemical databases and literature . This standardized reference facilitates proper tracking and identification of the compound across various research platforms and regulatory frameworks. Additionally, the compound possesses several synonyms in chemical literature, including 1H-Pyrrolo[3,4-b]pyridine, octahydro-1-methyl- and 1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, which may be encountered in different contexts within scientific publications .

Structural Characteristics and Representation

The molecular formula of 1-Methyloctahydropyrrolo[3,4-b]pyridine is C₈H₁₆N₂, with a molecular weight of 140.23 g/mol . The structure comprises a saturated bicyclic system with two nitrogen atoms - one tertiary nitrogen bearing a methyl group and one secondary amine within the ring system. This arrangement creates a molecule with both basic centers and potential hydrogen bond donor capabilities.

For precise structural representation, the following identifiers are commonly used:

Structural IdentifierValueReference
InChIInChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3
InChIKeyQVLUVOZDWSAEIP-UHFFFAOYSA-N
SMILESCN1CCCC2C1CNC2

The chemical structure is characterized by its fused bicyclic system, where the pyrrolidine and piperidine rings share a common bond. The fully saturated nature of the compound (octahydro-) contributes to its conformational flexibility and chemical stability. The methyl group on the nitrogen provides a site for additional interactions when the molecule serves as a ligand in biological systems.

Physicochemical Properties

Physical Properties

1-Methyloctahydropyrrolo[3,4-b]pyridine possesses distinct physical characteristics that influence its behavior in various chemical and biological environments. The compound exhibits properties typical of medium-sized nitrogenous heterocycles, with specific parameters that define its physical state and interactions with other molecules.

The compound exists as a liquid under standard conditions with a density of 0.948 g/cm³ . This relatively low density is consistent with other small to medium-sized organic amines. The boiling point of 1-Methyloctahydropyrrolo[3,4-b]pyridine is 185.4°C at 760 mmHg, indicating moderate intermolecular forces typical for molecules of this size and functionality . Additionally, it has a flash point of 65.9°C, which has important implications for its safe handling and storage in laboratory settings .

Chemical Properties and Reactivity

The reactivity of 1-Methyloctahydropyrrolo[3,4-b]pyridine is primarily determined by the presence of its two nitrogen atoms. The tertiary amine (bearing the methyl group) and the secondary amine within the ring system serve as basic centers and potential nucleophiles in various chemical transformations. This dual functionality allows the compound to participate in a range of reactions important for synthetic applications.

The compound has a moderate vapor pressure of 0.698 mmHg at 25°C, which affects its volatility and handling characteristics in laboratory settings . Its refractive index of 1.479 provides information useful for analytical identification and purity assessment . The presence of the two nitrogen atoms in different chemical environments (one tertiary, one secondary) contributes to its unique reactivity profile and potential for selective modifications.

The following table summarizes the key physicochemical properties of 1-Methyloctahydropyrrolo[3,4-b]pyridine:

PropertyValueReference
Molecular Weight140.23 g/mol
Density0.948 g/cm³
Boiling Point185.4°C at 760 mmHg
Flash Point65.9°C
Vapor Pressure0.698 mmHg at 25°C
Refractive Index1.479
LogP0.56670
PSA15.27000

These physicochemical parameters play crucial roles in determining the compound's solubility, membrane permeability, and potential pharmacokinetic behavior when used in biological studies or pharmaceutical applications.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves cyclization of appropriate precursors under specific reaction conditions. One common approach is the reduction of pyrrolo[3,4-b]pyridine derivatives using hydrogenation techniques to achieve the fully saturated octahydro structure, followed by selective methylation of one nitrogen atom. The synthetic challenge often lies in controlling the regioselectivity of the N-methylation step to ensure substitution occurs at the desired position.

Researchers have employed various synthetic strategies to prepare this compound and related derivatives. A notable approach involves starting from appropriate pyridine precursors that undergo subsequent transformations to construct the fused ring system. The complete saturation of the heterocyclic system is typically achieved using catalytic hydrogenation, often with catalysts such as palladium or platinum under hydrogen pressure.

Chemical Reactions and Transformations

Reactivity Profile

1-Methyloctahydropyrrolo[3,4-b]pyridine exhibits chemical reactivity consistent with its structural features, particularly centered around its nitrogen atoms. The compound can undergo various chemical transformations that make it valuable as a building block in organic synthesis and medicinal chemistry applications. Understanding these reaction pathways is crucial for utilizing this compound effectively in research and development contexts.

The tertiary nitrogen (bearing the methyl group) and the secondary amine within the bicyclic system can participate in different types of reactions. The secondary amine can serve as a nucleophile in substitution reactions, while the tertiary nitrogen can participate in coordination chemistry with various metals and Lewis acids. Both nitrogen centers contribute to the compound's basic properties, allowing for protonation under acidic conditions.

Key Reaction Types

Several important reaction types characterize the chemical behavior of 1-Methyloctahydropyrrolo[3,4-b]pyridine:

  • Oxidation reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives, potentially including hydroxylated products or N-oxides.

  • Reduction reactions: While already fully saturated (octahydro), the compound's derivatives with unsaturated bonds can undergo reduction using hydrogen gas in the presence of palladium catalysts.

  • Nucleophilic substitution: The nitrogen atoms, particularly the secondary amine, can participate in nucleophilic substitution reactions with alkyl halides and other electrophiles, allowing for further functionalization of the molecule.

  • Coordination chemistry: Both nitrogen atoms can coordinate with metal ions or serve as ligands in organometallic complexes, which may have applications in catalysis or as biological probes.

  • Alkylation and acylation: The secondary amino group can undergo alkylation or acylation to introduce additional functional groups, expanding the structural diversity available from this scaffold.

These reaction pathways provide versatile options for modifying the core structure of 1-Methyloctahydropyrrolo[3,4-b]pyridine to develop derivatives with enhanced or targeted properties for specific applications.

Applications in Research and Industry

Pharmaceutical Research Applications

1-Methyloctahydropyrrolo[3,4-b]pyridine serves as an important scaffold in pharmaceutical research, where its bicyclic structure provides a valuable template for drug discovery efforts. The compound's structural features make it particularly interesting for medicinal chemistry applications targeting various biological pathways and receptors.

Research indicates that derivatives of this compound have shown efficacy against resistant bacterial strains, highlighting its potential in antimicrobial drug development. The compound's nitrogen-containing heterocyclic structure resembles various pharmacophores found in bioactive compounds, making it a promising starting point for developing libraries of potential drug candidates.

Related compounds in the octahydropyrrolo[3,4-b]pyrrole class have been studied as histamine-3 receptor ligands, as documented in patents exploring their use for treating various conditions . These studies suggest that 1-Methyloctahydropyrrolo[3,4-b]pyridine and its structural analogs could have applications in addressing neurological disorders through modulation of histamine signaling pathways. The histamine-3 receptor is involved in regulating neurotransmitter release in the central and peripheral nervous systems, making it a valuable target for therapeutic intervention .

Synthetic Chemistry Applications

In synthetic organic chemistry, 1-Methyloctahydropyrrolo[3,4-b]pyridine serves as a versatile building block for constructing more complex molecules. Its bicyclic structure with two nitrogen atoms provides multiple points for further elaboration through various chemical transformations. The compound is particularly useful in the synthesis of more complex heterocyclic compounds with potential biological activity.

The unique three-dimensional structure of this molecule makes it valuable for exploring structure-activity relationships in drug discovery programs. By introducing various substituents at different positions of the core scaffold, researchers can develop libraries of compounds with diverse properties for biological screening.

Structure-Activity Relationships and Biological Relevance

Structural Features Affecting Activity

The biological activity of 1-Methyloctahydropyrrolo[3,4-b]pyridine and its derivatives is closely linked to their structural characteristics. The bicyclic ring system creates a specific three-dimensional arrangement that can interact with biological targets in unique ways. The presence of both secondary and tertiary amines provides hydrogen bond acceptor and donor capabilities, important for molecular recognition in biological systems.

The fully saturated nature of the octahydro compound offers conformational flexibility, allowing the molecule to adapt to binding pockets in various proteins. This flexibility can be advantageous for interactions with biological targets but may also result in less specificity compared to more rigid analogs. The methyl substituent on one nitrogen atom introduces asymmetry and can influence the electronic properties and binding orientation of the molecule.

Comparison with Related Compounds

When compared to related heterocyclic compounds, 1-Methyloctahydropyrrolo[3,4-b]pyridine offers distinct advantages and challenges for various applications. The table below compares this compound with structurally related molecules to highlight the impact of structural variations on properties and applications:

CompoundKey Structural DifferencesPotential ApplicationsReference
1-Methyloctahydropyrrolo[3,4-b]pyridineFully saturated bicyclic system with N-methyl groupBuilding block in synthesis, antimicrobial research
Cis-Octahydropyrrolo[3,4-b]pyridineLacks methyl substituent, defined stereochemistryIntermediate in pharmaceutical synthesis (e.g., moxifloxacin)
1-Benzyl-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylateDifferent ring system (pyrrolo-pyrrole), ester groupReactant for 5-HT2C receptor agonists
Pyrrolo[3,4-b]pyridine-4-onesUnsaturated system with carbonyl functionalityApplications in biological chemistry and medicinal science
Octahydropyrrolo[3,4-b]pyrrole derivativesDifferent nitrogen positioning in the bicyclic systemHistamine-3 receptor ligands

This comparison demonstrates how subtle structural changes can significantly impact the potential applications and biological activities of these related compounds. The specific arrangement of atoms and functional groups in 1-Methyloctahydropyrrolo[3,4-b]pyridine provides a unique profile that distinguishes it from other bicyclic nitrogen heterocycles.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves various spectroscopic techniques that provide complementary information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of this compound, with characteristic signals for the methyl group attached to nitrogen, the methylene groups in the saturated rings, and the methine protons at the ring junction.

Mass spectrometry provides additional confirmation through the molecular ion peak at m/z 140 (corresponding to the molecular weight) and characteristic fragmentation patterns. Infrared spectroscopy can identify key functional groups, particularly the C-N stretching vibrations associated with the tertiary and secondary amines in the structure.

While specific spectroscopic data for 1-Methyloctahydropyrrolo[3,4-b]pyridine is limited in the provided sources, the general approach to characterizing such compounds typically follows established protocols for nitrogen-containing heterocycles. The precise chemical shifts in NMR and fragmentation patterns in mass spectrometry would provide definitive confirmation of the compound's structure.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and identifying 1-Methyloctahydropyrrolo[3,4-b]pyridine in complex mixtures. High-performance liquid chromatography (HPLC) with appropriate column selection and mobile phase optimization can effectively separate this compound from related structures or synthetic impurities. Gas chromatography may also be suitable, particularly when coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.

The development of specific chromatographic methods for this compound would typically consider its moderate polarity, the presence of basic nitrogen atoms, and potential for hydrogen bonding interactions with stationary phases. These factors influence the selection of appropriate column chemistry, mobile phase composition, and detection methods for optimal analysis.

Current Research Trends and Future Perspectives

Recent Developments

Recent research involving 1-Methyloctahydropyrrolo[3,4-b]pyridine and related compounds has focused on expanding their applications in medicinal chemistry. The unique structural features of this bicyclic system continue to attract interest for developing compounds with improved pharmacological properties. While direct research on this specific compound is somewhat limited in the provided literature, the broader field of bicyclic nitrogen heterocycles shows active investigation in various therapeutic areas.

One significant area of development involves the use of this scaffold in designing histamine receptor ligands, particularly targeting the histamine-3 receptor . These studies explore how structural modifications to the basic bicyclic framework can enhance binding affinity, selectivity, and pharmacokinetic properties. Such research contributes to the broader understanding of structure-activity relationships in this class of compounds.

Future Research Directions

Several promising research directions could further enhance the utility of 1-Methyloctahydropyrrolo[3,4-b]pyridine in chemical and pharmaceutical applications:

  • Development of stereoselective synthetic methods to access specific stereoisomers with enhanced biological activity.

  • Further exploration of its potential as a scaffold for developing antimicrobial compounds, particularly against resistant bacterial strains.

  • Investigation of its utility in constructing more complex molecules with applications in various therapeutic areas, including neurological disorders and infectious diseases.

  • Computational studies to better understand its conformational preferences and binding interactions with biological targets.

  • Development of new chemical transformations that selectively modify specific positions of the bicyclic framework to access novel derivatives with enhanced properties.

These research directions could significantly expand the applications of 1-Methyloctahydropyrrolo[3,4-b]pyridine in both synthetic chemistry and pharmaceutical development, leveraging its unique structural features for addressing unmet needs in various fields.

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